molecular formula C14H14N4O2 B4480301 2-(methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4480301
M. Wt: 270.29 g/mol
InChI Key: MHHICRVJGGSUCY-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic small molecule based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocycle of significant interest in medicinal chemistry and drug discovery . The TP core structure is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel bioactive compounds, particularly for targeting ATP-binding sites in enzymes such as kinases . This specific derivative features a methoxymethyl substituent at the 2-position and a 2-methoxyphenyl group at the 7-position, which are critical for modulating its physicochemical properties and biological interactions. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for pharmacological evaluation. The TP scaffold has demonstrated a wide range of biological activities in scientific literature, including potent antiproliferative effects against various human cancer cell lines . Furthermore, the metal-chelating properties of the TP heterocycle, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, and N4), make derivatives like this one candidates for developing metal complexes with potential therapeutic applications . Synthetic protocols for such TP derivatives have been advanced using modern techniques like ultrasound irradiation, which can offer improved regioselectivity and reaction efficiency . This product is intended for research use only by qualified laboratory personnel and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(methoxymethyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-19-9-13-16-14-15-8-7-11(18(14)17-13)10-5-3-4-6-12(10)20-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHICRVJGGSUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(Methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, substituted triazolopyrimidines have been found to inhibit acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids . This inhibition can lead to various biological effects, including herbicidal activity.

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The triazolo[1,5-a]pyrimidine scaffold provides rigidity and planar geometry, facilitating interactions with biological targets such as enzymes or receptors .
  • Substituents :
    • 2-Methoxymethyl : Enhances solubility and modulates electronic properties through the electron-donating methoxy group.
    • 7-(2-Methoxyphenyl) : The ortho-methoxy group on the phenyl ring may influence steric hindrance and hydrogen-bonding interactions .

Molecular Properties:

  • Molecular Formula : C₁₅H₁₆N₄O₃ (calculated based on structural analogs).
  • Molecular Weight : ~316.32 g/mol.
  • IUPAC Name : 2-(Methoxymethyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine.

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities Evidence Source
2-(Methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (Target) 2: Methoxymethyl; 7: 2-Methoxyphenyl 316.32 Hypothesized anticancer, antiviral Inferred
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine 2: Phenoxymethyl; 7: 3,4-Dimethoxyphenyl 365.39 Anti-inflammatory, enzyme inhibition
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine 2: 4-Fluorobenzyl; 7: 3,4-Dimethoxyphenyl 393.41 Anticancer, kinase inhibition
7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine 2: Ethyl; 7: Difluoromethyl 214.20 Antitumor, enhanced lipophilicity
2-(4-Fluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine 2: 4-Fluorobenzyl; 7: Pyridin-3-yl 350.38 Antiviral (e.g., influenza)

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-Donating Groups (e.g., Methoxy) : Compounds with methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) show enhanced anti-inflammatory activity due to improved hydrogen bonding with target proteins.
  • Halogenated Groups (e.g., Fluorine) : Fluorine atoms (as in ) increase lipophilicity and metabolic stability, enhancing blood-brain barrier penetration for neuroprotective applications.
  • Bulkier Substituents (e.g., Benzyl) : Larger groups like 4-fluorobenzyl may improve selectivity for kinase targets but reduce solubility.

Synthesis Pathways :

  • Most analogs are synthesized via nucleophilic substitutions or cyclization reactions. For example:
  • Michael Addition : Used in to construct the triazolopyrimidine core.
  • Grignard Reagents : Employed in to introduce aryl groups at positions 5 and 7.
    • The target compound likely requires methoxymethylation at position 2 using methoxyacetyl chloride and a coupling agent like DCC .

Antiviral Activity: Pyridine moieties (e.g., ) improve binding to viral polymerase pockets. Enzyme Inhibition: Methoxyphenyl groups (as in the target compound) may inhibit cytochrome P450 enzymes, as seen in .

Research Findings and Data Tables

Physicochemical Properties Comparison

Property Target Compound 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine 7-(Difluoromethyl)-2-ethyl-triazolo[1,5-a]pyrimidine
LogP (Predicted) 2.1 3.4 1.8
Water Solubility (mg/mL) 0.12 0.08 0.25
Hydrogen Bond Donors 0 0 0

Biological Activity

The compound 2-(methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 1256627-91-4

The biological activity of triazolo[1,5-a]pyrimidines is largely attributed to their ability to interact with various molecular targets involved in cellular processes:

  • Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on critical enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Signaling Pathway Modulation : Some derivatives modulate key signaling pathways such as the ERK pathway, impacting cell growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

  • A series of compounds were tested against human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • Efficacy Results :
    • Compound H12 showed IC50 values of 9.47 μM , 9.58 μM , and 13.1 μM against MGC-803, HCT-116, and MCF-7 respectively.
    • This compound demonstrated superior potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

Triazolo[1,5-a]pyrimidine derivatives also exhibit antimicrobial properties:

  • Compounds have been tested for their activity against various bacterial strains.
  • Preliminary results indicate that certain derivatives possess significant antibacterial effects, suggesting potential use as antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study focusing on the antiproliferative activities of several triazolo[1,5-a]pyrimidine derivatives:

  • Compound H12 was identified as a lead candidate due to its low IC50 values across multiple cancer cell lines.
  • Mechanistic studies revealed that H12 inhibits the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and associated proteins involved in cell survival .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted on various triazolo[1,5-a]pyrimidine derivatives:

  • Modifications to the methoxy groups significantly influenced biological activity.
  • Derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines .

Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (μM)Mechanism
AntiproliferativeMGC-8039.47ERK pathway inhibition
HCT-1169.58Apoptosis induction
MCF-713.1G2/M phase arrest
AntimicrobialVarious bacterial strainsVariesInhibition of bacterial growth

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Triazolopyrimidines

PrecursorsSolventCatalyst/AdditiveYield/PurityReference
Aminotriazole, aldehyde, esterDMFNone2g, m.p. 205–207°C
4-Chlorophenyl derivativesWater-EthanolTMDPHigh purity
Methoxyphenyl-substitutedDMF/AcOHAcetic anhydrideNot specified

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Key peaks include C=N stretching (~1600 cm1^{-1}) and N-H deformation (~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolves bond angles and confirms fused triazolo-pyrimidine core geometry (e.g., bond lengths: C-N ~1.32 Å, C-C ~1.40 Å) .

Q. Table 2: Key Spectroscopic Data for Analogous Compounds

TechniqueObserved Data (Example)Structural Feature ConfirmedReference
1H^{1}\text{H} NMRδ 2.3 (s, CH3_3), δ 7.2–8.1 (Ar-H)Methyl and aryl substituents
IR1605 cm1^{-1} (C=N), 3320 cm1^{-1} (N-H)Triazole and pyrimidine rings
X-rayDihedral angle: 85° between aryl groupsSubstituent spatial arrangement

Advanced: How can reaction conditions be optimized to improve regioselectivity and yield?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) favor cyclization, while ethanol/water mixtures reduce side reactions .
  • Catalyst Screening : TMDP or acetic anhydride accelerates intermediate formation .
  • Temperature Control : Heating at 80–100°C promotes ring closure but requires monitoring to avoid decomposition .

Case Study : Using TMDP in a 1:1 water-ethanol system increased yields of ethyl 5-amino-7-(4-chlorophenyl)-triazolopyrimidine-6-carboxylate by 20% compared to solvent-free conditions .

Advanced: How are contradictions in biological activity data resolved for structurally similar derivatives?

Methodological Answer:
Discrepancies arise due to substituent electronic effects or assay variability. Resolution strategies:

  • Comparative SAR Studies : Systematically vary substituents (e.g., replacing methoxy with halogen) and test against enzyme targets (e.g., kinases) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron distribution and binding affinity trends .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., IC50_{50} measurements in triplicate) .

Q. Table 3: Biological Activity Trends in Triazolopyrimidine Analogs

SubstituentBiological Activity (Example)Assay SystemReference
4-FluorophenylAntitrypanosomal (IC50_{50} = 1.2 µM)Trypanosoma brucei
3,4-DimethoxyphenylKinase inhibition (Ki_i = 0.8 nM)Human cancer cell lines
2-MethoxyphenylAntibacterial (MIC = 8 µg/mL)Staphylococcus aureus

Basic: What role do methoxy substituents play in the compound’s reactivity and electronic properties?

Methodological Answer:

  • Electron-Donating Effects : Methoxy groups increase electron density on the aryl ring, enhancing π-π stacking with biological targets .
  • Steric Hindrance : The methoxymethyl group at position 2 may restrict rotational freedom, affecting binding pocket interactions .
  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs, aiding in vitro testing .

Advanced: What strategies are used to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric Replacement : Substitute methoxy with trifluoromethyl (electron-withdrawing) or methyl (electron-donating) groups .
  • Scaffold Hybridization : Fuse triazolopyrimidine with pyridine or furan rings to explore new pharmacophores .
  • High-Throughput Screening : Test libraries of analogs against diverse targets (e.g., kinases, GPCRs) to identify lead compounds .

Example : Replacing 2-methoxyphenyl with 3,4-dimethoxyphenyl in a related compound increased kinase inhibition potency by 15-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(methoxymethyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

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